

3-Amino-4,6-difluoro-1H-indazole molecular structure

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Compound of Interest

Compound Name: 3-Amino-4,6-difluoro-1H-indazole

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An In-Depth Technical Guide on the Molecular Structure of 3-Amino-4,6-difluoro-1H-indazole

Disclaimer: Direct experimental data for **3-Amino-4,6-difluoro-1H-indazole** is not readily available in the public domain. The following guide is a compilation of predicted data based on closely related analogs and established principles of organic chemistry. All information presented herein should be considered predictive and requires experimental validation.

This technical guide provides a comprehensive overview of the predicted molecular structure, physicochemical properties, and a proposed synthetic route for **3-Amino-4,6-difluoro-1H-indazole**, a molecule of interest for researchers, scientists, and drug development professionals. The unique substitution pattern of this indazole derivative, featuring an amino group and two fluorine atoms, suggests potential for novel biological activities.

Predicted Physicochemical Properties

The introduction of fluorine atoms is a common strategy in medicinal chemistry to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. The properties of **3-Amino-4,6-difluoro-1H-indazole** are predicted as follows:



Property	Predicted Value
Molecular Formula	C7H5F2N3
Molecular Weight	169.14 g/mol
Appearance	Predicted to be a crystalline solid
Melting Point	Not available
Boiling Point	Not available
Solubility	Expected to be soluble in organic solvents like DMSO and methanol

Proposed Synthesis

A plausible synthetic route for **3-Amino-4,6-difluoro-1H-indazole** is based on the well-established reaction of ortho-fluorobenzonitriles with hydrazine.[1] This method is a common and effective way to construct the **3-aminoindazole** scaffold.

Experimental Protocol: Synthesis of 3-Amino-4,6-difluoro-1H-indazole

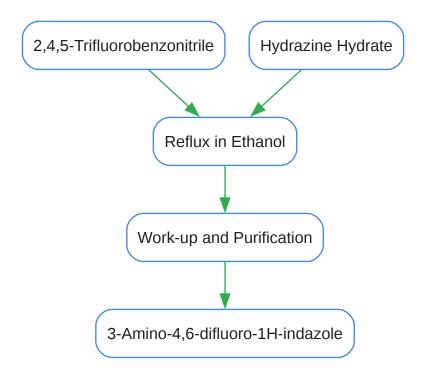
Materials:

- 2,4,5-Trifluorobenzonitrile
- Hydrazine hydrate (80% in water)
- Ethanol
- Sodium bicarbonate
- · Ethyl acetate
- Brine
- Anhydrous sodium sulfate



Procedure:

- To a solution of 2,4,5-trifluorobenzonitrile (1.0 eq) in ethanol, add hydrazine hydrate (10.0 eq).
- The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC).
- Upon completion of the reaction, the solvent is removed under reduced pressure.
- The residue is taken up in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by column chromatography on silica gel to afford **3-Amino-4,6-difluoro-1H-indazole**.



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Proposed synthesis workflow for **3-Amino-4,6-difluoro-1H-indazole**.



Predicted Spectroscopic Data

The following spectroscopic data are predicted based on the analysis of related compounds, such as 4,6-difluoro-3-methyl-1H-indazole.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR (400 MHz, DMSO-d₆) Data

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~12.0	br s	1H	N1-H
~7.0-7.2	m	1H	Aromatic H
~6.7-6.9	m	1H	Aromatic H
~5.5	br s	2H	NH ₂

Table 3: Predicted ¹³C NMR (100 MHz, DMSO-d₆) Data

Chemical Shift (δ, ppm)	Assignment
~150-160 (dd)	C4/C6 (C-F)
~140	C7a
~135	C3
~120	C3a
~100-110 (m)	C5, C7

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands



Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Strong, Broad	N-H stretching (NH and NH ₂)
1640-1600	Medium	N-H bending
1600-1450	Medium-Strong	Aromatic C=C stretching
1300-1100	Strong	C-F stretching

Potential Biological Activity and Applications

Indazole derivatives are a well-known class of heterocyclic compounds with a wide range of biological activities, including anti-cancer, anti-inflammatory, and kinase inhibitory effects.[3][4] The introduction of fluorine atoms can enhance these properties.

Fluorinated 3-aminoindazoles, in particular, have been investigated as potential therapeutic agents. For instance, they have been explored as inhibitors of various kinases, which are crucial targets in cancer therapy.[5] The 3-amino group can act as a key hydrogen bond donor, interacting with the hinge region of kinase active sites.[4]

Based on the existing literature for analogous compounds, **3-Amino-4,6-difluoro-1H-indazole** could be a valuable scaffold for the development of novel inhibitors of protein kinases or other enzymes implicated in disease. Further research is warranted to synthesize this compound and evaluate its biological activity in relevant assays.

Conclusion

While direct experimental data on **3-Amino-4,6-difluoro-1H-indazole** is currently lacking, this technical guide provides a foundational understanding of its predicted properties and a clear path forward for its synthesis and characterization. The unique combination of an amino group and a difluoro substitution pattern on the indazole core makes it a compelling target for further investigation in the field of medicinal chemistry and drug discovery. The protocols and data presented here serve as a valuable resource for researchers aiming to explore the potential of this and related molecules.



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